REACTION_CXSMILES
|
O[C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][N:9]([CH3:13])[C:10](Cl)=[S:11].CCOCC>CN(C=O)C>[CH3:8][N:9]([CH3:13])[C:10]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1)=[S:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
4.76 g
|
Type
|
reactant
|
Smiles
|
OC=1C=NC=CC1
|
Name
|
1,1-diazabicyclo[2.2.2]octane
|
Quantity
|
6.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 0.5 hours at ambient temperature and 18 hours at 55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to ambient temperature
|
Type
|
WASH
|
Details
|
The ethereal solution was washed with aqueous 2N sodium hydroxide (2×), water (2×) and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=S)C=1C=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.46 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |